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Compound of Interest

Compound Name: S-Pantoprazole sodium trihydrate

Cat. No.: B12376470

Introduction

S-Pantoprazole sodium, the S-enantiomer of Pantoprazole, is a proton pump inhibitor that
effectively suppresses gastric acid secretion.[1] It is widely used in the treatment of acid-related
disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The mechanism
involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.
[1] Accurate and reliable analytical methods are crucial for the quality control of S-Pantoprazole
sodium in bulk drug and pharmaceutical formulations. UV-Visible spectrophotometry is a
simple, cost-effective, and rapid analytical technique well-suited for this purpose.[1][2][3] This
method relies on the principle that the drug molecule absorbs light in the ultraviolet region of
the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its
concentration.

Principle of the Method

The quantitative determination of S-Pantoprazole sodium is based on measuring its
absorbance at its wavelength of maximum absorption (Amax). The chromophoric groups within
the pantoprazole structure, a substituted benzimidazole, are responsible for its characteristic
UV absorption. By preparing solutions of known concentrations and measuring their
absorbance, a calibration curve can be constructed according to Beer-Lambert's law. This
curve is then used to determine the concentration of the drug in unknown samples, such as
pharmaceutical tablets.
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Summary of Published Analytical Methods

Several UV-spectrophotometric methods have been developed for the analysis of Pantoprazole
sodium. The key parameters from these validated methods are summarized below for easy

comparison.
. . Correlatio
Linearity
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Experimental Protocols
Protocol 1: Assay of S-Pantoprazole Sodium in Tablet
Dosage Form

This protocol describes a generalized procedure for the quantification of S-Pantoprazole
sodium in tablets using UV-spectrophotometry, adapted from published methods.[1][3][4]

1. Materials and Reagents:
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S-Pantoprazole Sodium reference standard

S-Pantoprazole Sodium tablets

Solvent: 0.1N Sodium Hydroxide (NaOH), Analytical Grade

Double distilled water

Calibrated glassware (volumetric flasks, pipettes)

UV-Visible Spectrophotometer (e.g., Shimadzu UV-1700) with 1 cm matched quartz cells

Analytical balance

Sonicator

Whatman filter paper No. 41 or equivalent

. Preparation of Standard Stock Solution (100 pg/mL):

Accurately weigh 10 mg of S-Pantoprazole Sodium reference standard.

Transfer the powder to a 100 mL volumetric flask.

Dissolve in approximately 70 mL of 0.1N NaOH.

Sonicate for 10 minutes to ensure complete dissolution.

Make up the volume to 100 mL with 0.1N NaOH and mix thoroughly.

. Preparation of Working Standard Solutions & Calibration Curve:

From the standard stock solution, prepare a series of dilutions to obtain concentrations
ranging from 1 to 20 pg/mL using 0.1N NaOH as the diluent.[3]

Measure the absorbance of each working standard solution at the Amax of 295 nm against a
0.1N NaOH blank.[3]

Plot a calibration curve of absorbance versus concentration (ug/mL).
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o Determine the correlation coefficient (r2), which should be > 0.999.

4. Preparation of Sample Solution (from Tablets):

e Weigh and finely powder 20 S-Pantoprazole sodium tablets.

o Accurately weigh a portion of the powder equivalent to 10 mg of Pantoprazole.

o Transfer the powder to a 100 mL volumetric flask.[3]

e Add approximately 70 mL of 0.1N NaOH and sonicate for 15 minutes to dissolve the drug.
e Make up the volume to 100 mL with 0.1N NaOH and mix well.

« Filter the solution through a Whatman No. 41 filter paper, discarding the first few mL of the
filtrate.[3] This yields a stock sample solution of 100 pg/mL.

 Dilute this solution with 0.1N NaOH to obtain a final concentration within the linearity range
(e.g., 10 pg/mL).

5. Analysis:

e Measure the absorbance of the final sample solution at 295 nm using 0.1N NaOH as the
blank.

o Calculate the concentration of S-Pantoprazole sodium in the sample solution using the
regression equation from the calibration curve.

o Calculate the percentage assay of the drug in the tablet formulation.

Protocol 2: Analytical Method Validation

This protocol outlines the validation of the developed UV-spectrophotometric method as per
ICH Q2(R1) guidelines.

1. Linearity:

e Analyze freshly prepared standard solutions in the range of 1-20 pug/mL.[3]
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» Plot the absorbance versus concentration and determine the correlation coefficient, y-
intercept, and slope of the regression line.

2. Accuracy (% Recovery):
o Perform recovery studies by the standard addition method.

o Add known amounts of the reference standard at three different levels (e.g., 80%, 100%, and
120%) to a pre-analyzed sample solution.

e Analyze each solution in triplicate.
o Calculate the percentage recovery. The acceptance range is typically 98-102%.
3. Precision:

o Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration
(e.g., 10 pg/mL) on the same day, under the same experimental conditions.[1]

¢ Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days by
different analysts.

o Calculate the % Relative Standard Deviation (%RSD) for the results. The acceptance
criterion is typically %RSD < 2%.

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

e Calculate LOD and LOQ based on the standard deviation of the response and the slope of
the calibration curve.

o LOD=3.3x(a/9S)
o LOQ=10x(cg/S)

o Where o = the standard deviation of the y-intercept of the regression line and S = the
slope of the calibration curve.

Visualizations
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Mechanism of Action

The following diagram illustrates the mechanism of S-Pantoprazole sodium as a proton pump
inhibitor.

Mechanism of S-Pantoprazole Action
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Caption: Mechanism of S-Pantoprazole as a proton pump inhibitor.

Experimental Workflow

The diagram below outlines the general workflow for the UV-spectrophotometric assay of S-
Pantoprazole sodium tablets.
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Workflow for UV-Spectrophotometric Assay
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Caption: General workflow for the assay of S-Pantoprazole tablets.

Method Validation Relationship

This chart shows the logical relationship and dependency between key analytical method

validation parameters.
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Method Validation Parameter Relationships
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12376470#uv-spectrophotometric-analysis-of-s-
pantoprazole-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b12376470#uv-spectrophotometric-analysis-of-s-pantoprazole-sodium
https://www.benchchem.com/product/b12376470#uv-spectrophotometric-analysis-of-s-pantoprazole-sodium
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12376470?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

